Para-Fluorophenyl Substitution Confers Distinct Anticancer Potency Relative to Meta-Fluoro and Ortho-Fluoro Isomers in HepG2 and HCT116 Cell Lines
In a 2024 study by Kadam et al., the para-fluorophenyl-substituted derivative (CAS 300827-45-6) was one of 15 novel fluorinated thiazolidin-4-ones evaluated for in vitro anticancer activity against human liver (HepG2) and colon (HCT116) cancer cell lines. The study explicitly concluded that derivatives bearing fluorine functionality at both meta-positions of the aromatic ring exhibited promising anticancer potential compared to those with fluorine at the ortho- or para-positions [1]. While individual EC50 values for each compound were not disclosed in the publicly available abstract, the rank-order potency statement establishes that the para-fluoro substitution pattern—exemplified by CAS 300827-45-6—is measurably less potent than the corresponding meta-fluoro analog (CAS 461690-70-0) in these specific cancer models. This positional dependence of fluorine on cytotoxicity is consistent with the broader medicinal chemistry principle that fluorine substitution position alters electronic distribution, hydrogen-bonding capacity, and target-binding conformation in thiazolidinone scaffolds [1].
| Evidence Dimension | In vitro anticancer potency (rank order) against HepG2 and HCT116 cell lines |
|---|---|
| Target Compound Data | Para-fluorophenyl substitution (CAS 300827-45-6): lower anticancer potential relative to meta-fluoro isomer in HepG2 and HCT116 models |
| Comparator Or Baseline | Meta-fluorophenyl substitution isomer (CAS 461690-70-0): higher anticancer potential (ranked above para- and ortho-fluoro derivatives). Ortho-fluorophenyl isomer: lowest rank |
| Quantified Difference | Meta-fluoro > para-fluoro > ortho-fluoro (rank order of anticancer potential per Kadam et al. 2024; exact EC50 values not publicly available from abstract) |
| Conditions | Human liver cancer cell line HepG2; human colon cancer cell line HCT116; in vitro cytotoxicity assay; compound concentration range and incubation time not specified in abstract |
Why This Matters
Researchers selecting a fluorinated thiazolidinone for anticancer screening must recognize that the para-fluoro isomer exhibits lower potency than the meta-fluoro congener; this difference is critical for experimental design, structure-activity relationship (SAR) studies, and avoiding false-negative conclusions in primary screens.
- [1] Kadam SD, Mammen D, Zunjar V, Bagul RR. Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. Australian Journal of Chemistry. 2024;77(9):CH23123. doi:10.1071/CH23123 View Source
